3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)-
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Overview
Description
3,8-Diazabicyclo[321]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)- is a complex organic compound with a unique bicyclic structure This compound is known for its potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo[321]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)- involves multiple steps, typically starting with the formation of the bicyclic core This can be achieved through a series of cyclization reactions, often involving the use of specific catalysts and reagents to ensure the correct stereochemistry
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control reaction parameters. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a compound with additional carbonyl groups, while reduction could result in a more saturated molecule
Scientific Research Applications
3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)- has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers are exploring its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific diseases.
Industry: Its stability and reactivity make it a candidate for use in various industrial processes, such as the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)- exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with specific enzymes, altering their activity and affecting downstream biological processes. Its unique structure allows it to bind to particular molecular targets with high specificity, making it a valuable tool for studying and modulating biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-methyl ester
- 3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-propyl ester
Uniqueness
Compared to similar compounds, 3,8-Diazabicyclo[321]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)- stands out due to its specific stereochemistry and functional groups
Properties
Molecular Formula |
C14H22N2O5 |
---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
8-O-tert-butyl 2-O-ethyl (1S,2R,5R)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate |
InChI |
InChI=1S/C14H22N2O5/c1-5-20-12(18)10-8-6-7-9(11(17)15-10)16(8)13(19)21-14(2,3)4/h8-10H,5-7H2,1-4H3,(H,15,17)/t8-,9+,10+/m0/s1 |
InChI Key |
YKLMCYGEWCAGCI-IVZWLZJFSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H]2CC[C@@H](N2C(=O)OC(C)(C)C)C(=O)N1 |
Canonical SMILES |
CCOC(=O)C1C2CCC(N2C(=O)OC(C)(C)C)C(=O)N1 |
Origin of Product |
United States |
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